molecular formula C10H11BrO2 B13609314 1-(2-Bromo-4-methoxyphenyl)propan-2-one

1-(2-Bromo-4-methoxyphenyl)propan-2-one

Cat. No.: B13609314
M. Wt: 243.10 g/mol
InChI Key: MECCYIFJRSUBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a white crystalline solid with a distinctive odor and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is a brominated ketone and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methoxyphenyl)propan-2-one can be synthesized through a multi-step process:

    Starting Material: The synthesis begins with 4-methoxyphenyl ethanol.

    Bromination: The 4-methoxyphenyl ethanol is reacted with bromoacetic acid to form 2-bromo-1-(4-methoxyphenyl)acetic acid.

    Cyclization: The 2-bromo-1-(4-methoxyphenyl)acetic acid is then cyclized under basic conditions with acetic anhydride or acid chloride to yield the final product, this compound[][2].

Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity[2][2].

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted derivatives like amines or thiols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)propan-2-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(2-Bromo-4-methoxyphenyl)propan-2-one can be compared with other similar compounds:

    Similar Compounds: 2-bromo-1-(4-methoxyphenyl)propan-1-one, 4-methoxyphenylacetone, and 4-methoxybenzyl methyl ketone.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(2-bromo-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

MECCYIFJRSUBNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.